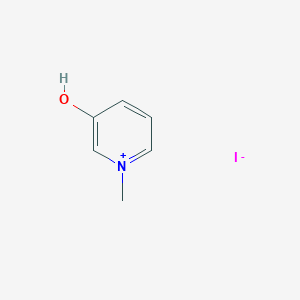

3-Hydroxy-1-methylpyridinium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-3-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.HI/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNGQQDWNQHRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-05-2 | |

| Record name | Pyridinium, 3-hydroxy-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 3-hydroxy-1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

3-Hydroxy-1-methylpyridinium iodide CAS number 7500-05-2

An In-depth Technical Guide to 3-Hydroxy-1-methylpyridinium iodide (CAS: 7500-05-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound, registered under CAS number 7500-05-2, is a heterocyclic organic compound of significant interest within the pharmaceutical sciences. While it possesses inherent antioxidant properties, its primary relevance stems from its identity as a key metabolite of Pyridostigmine, a widely used acetylcholinesterase inhibitor for the treatment of myasthenia gravis.[1][2] Consequently, this compound serves as a critical reference standard in the development, manufacturing, and quality control of Pyridostigmine-based therapeutics.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and analytical methodologies, grounded in established scientific principles to support advanced research and development activities.

Physicochemical and Structural Characteristics

The fundamental identity of a compound is defined by its physical and chemical properties. These data are essential for everything from reaction planning to analytical method development.

| Property | Data | Reference(s) |

| CAS Number | 7500-05-2 | [5][6] |

| Molecular Formula | C₆H₈INO | [6][7] |

| Molecular Weight | 237.04 g/mol | [4][6] |

| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [3][4] |

| Common Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine Bromide Impurity B as Iodide | [3][4][6][8] |

| SMILES | C[N+]1=CC=CC(=C1)O.[I-] | [5][7] |

| Appearance | Typically a solid (form and color may vary by purity) | N/A |

Synthesis and Purification

The most direct and common synthesis of this compound is through the quaternization of the nitrogen atom in 3-hydroxypyridine. This is a classic Sₙ2 reaction where the nucleophilic pyridine nitrogen attacks the electrophilic methyl group of methyl iodide.

Synthetic Workflow: N-Methylation of 3-Hydroxypyridine

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. The choice of solvent is critical; solvents like acetone or acetonitrile are often used as they readily dissolve the reactants but may precipitate the ionic product upon formation or cooling, aiding in isolation.

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine in a suitable volume of anhydrous acetone.

-

Reagent Addition : To the stirring solution, add 1.05 to 1.1 equivalents of methyl iodide dropwise at room temperature. The slight excess of methyl iodide ensures the complete conversion of the starting material.

-

Reaction : Stir the mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-hydroxypyridine spot.

-

Isolation : As the reaction proceeds, the pyridinium salt product will often precipitate from the solution. Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collection : Collect the crude product by vacuum filtration, washing the solid with a small amount of cold, fresh acetone to remove unreacted starting materials.

Experimental Protocol: Purification

Recrystallization is the preferred method for purifying the crude product, leveraging the temperature-dependent solubility of the salt to remove impurities.

-

Solvent Selection : Choose a suitable solvent system. A mixture like ethanol/ethyl acetate or methanol/diethyl ether is often effective. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution : Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Clarification : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Slowly add the anti-solvent (e.g., ethyl acetate) to the hot solution until turbidity persists, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Drying : Collect the purified crystals by vacuum filtration and dry them under a vacuum to remove residual solvent.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are predictive, based on the known spectra of its bromide salt analogue and fundamental principles of spectroscopy.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~4.2 | Singlet (s) | A sharp singlet integrating to 3 protons. |

| Aromatic C-H (positions 4,5,6) | 7.5 - 8.5 | Multiplet (m) | Complex pattern due to coupling between protons. |

| Aromatic C-H (position 2) | ~8.6 - 8.8 | Singlet-like or narrow doublet | Expected to be the most downfield aromatic proton. |

| O-H | >10.0 (variable) | Broad Singlet (br s) | Chemical shift is concentration and water dependent. |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~48-50 |

| Aromatic C-H | ~125-145 |

| Aromatic C-O | ~155-160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 4: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Intensity |

|---|---|---|

| 3400 - 3200 | O-H Stretch (phenolic) | Broad, Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~1600, ~1480 | C=C and C=N Stretch (aromatic ring) | Medium-Strong |

| ~1300 | C-O Stretch (phenolic) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the cationic portion of the molecule.

-

Technique : Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged ionic compound.

-

Expected Ion : The analysis will detect the cation [C₆H₈NO]⁺.

-

Predicted m/z : 110.06 (Calculated for [C₆H₈NO]⁺).

Core Applications in Drug Development

The primary value of this compound is in the context of pharmaceutical development, particularly for drugs where it is a known metabolite or impurity.

Role as a Pharmaceutical Reference Standard

In the pharmacopeia, 3-Hydroxy-1-methylpyridinium is listed as "Pyridostigmine Related Compound B" or "Impurity B".[3][4][8] As such, a well-characterized standard of the iodide or bromide salt is essential for:

-

Purity Testing : Used in validated analytical methods (typically HPLC) to quantify its presence in batches of the active pharmaceutical ingredient (API) and final drug product.

-

Method Validation : Serves as a system suitability marker and is used to spike samples to determine the accuracy, precision, and limit of quantification (LOQ) of the analytical method.

-

Stability Studies : Monitoring the formation of this impurity under various stress conditions (heat, light, humidity) is a key part of establishing the shelf-life of Pyridostigmine Bromide.

Importance in Pharmacokinetic (ADME) Studies

Studies in rats have confirmed that 3-hydroxy-N-methylpyridinium is a significant metabolite of pyridostigmine.[1][2] The liver is indicated as a primary site of this metabolic conversion.[1] Therefore, drug development professionals utilize this compound to:

-

Metabolite Identification : A reference standard is required to confirm the identity of metabolites detected in plasma, urine, or feces during preclinical and clinical studies.

-

Quantify Metabolic Pathways : By developing analytical methods to measure both the parent drug (Pyridostigmine) and the metabolite, researchers can understand the rate and extent of metabolism, which is critical for dosing and safety assessments.

-

Investigate Drug-Drug Interactions : Studies can be designed to see if co-administered drugs inhibit or induce the enzymes responsible for converting pyridostigmine to its 3-hydroxy metabolite.

Caption: Metabolic pathway from Pyridostigmine to its 3-hydroxy metabolite.

In Vitro Biological Research

Beyond its role as a reference standard, labeled versions of this compound have been used to investigate specific biological activities. It has been shown to exhibit antioxidant properties, including the ability to protect human red blood cells against hemolysis induced by mechanical stress and to inhibit the mitochondrial respiratory chain.[12] These activities, while secondary to its role in drug metabolism, provide avenues for further mechanistic research.

Analytical Workflow: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of this compound in pharmaceutical samples.[13] Given its polar and ionic nature, a reverse-phase method with an ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) approach would be appropriate.

Caption: Standard analytical workflow for quantifying impurities using HPLC.

Protocol: Reverse-Phase HPLC Method (Illustrative)

-

Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile). An ion-pairing agent like sodium dodecyl sulfate (SDS) may be added to the aqueous phase to improve retention and peak shape.

-

Standard Preparation : Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution. Perform serial dilutions to generate a set of calibration standards (e.g., 0.1 to 10 µg/mL).

-

Sample Preparation : Accurately weigh the Pyridostigmine Bromide sample, dissolve it in the mobile phase, and dilute to a concentration where the expected impurity level falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at ~270 nm.

-

Injection Volume : 20 µL.

-

-

Analysis : Inject the calibration standards to establish a linear relationship between peak area and concentration. Then, inject the sample preparations. The concentration of the impurity in the sample is determined by comparing its peak area to the calibration curve.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Classification : According to GHS classifications, this compound is a warning-level hazard.[7]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

-

Precautionary Measures :

-

P264 : Wash hands and exposed skin thoroughly after handling.

-

P280 : Wear protective gloves, eye protection, and face protection.

-

P302+P352 : IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 7500-05-2) is a compound whose technical significance is intrinsically linked to the pharmaceutical industry. As the primary metabolite and a key impurity of Pyridostigmine, its utility as a reference standard is indispensable for ensuring the safety, quality, and efficacy of this important medication. A thorough understanding of its synthesis, analytical characterization, and role in metabolic pathways provides researchers and drug development professionals with the necessary tools to navigate the complexities of modern pharmaceutical science.

References

-

Pharmaffiliates. (n.d.). 7500-05-2 | Chemical Name : 3-Hydroxy-1-methylpyridinium-d3 Iodide. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, spectral, thermal, and optical studies of stilbazolium derivative crystal: (E)-4-(3-hydroxy-4-methoxystyryl)-1-methyl pyridinium iodide monohydrate. Retrieved from [Link]

- Google Patents. (2019). WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. Retrieved from [Link]

-

GSRS. (n.d.). 3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-hydroxy-1-methylpyridinium bromide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Defense Technical Information Center. (1984). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-N-hydroxy-pyridinium-cation - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]

- 4. klivon.com [klivon.com]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 7500-05-2 | 3-Hydroxy-1-methylpyridin-1-ium iodide | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to 3-Hydroxy-1-methylpyridinium iodide: From Molecular Formula to Application

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-1-methylpyridinium iodide, a pyridinium salt of significant interest in biochemical and pharmaceutical research. The document elucidates the compound's core chemical identity, starting with its molecular formula, and extends to its synthesis, characterization, and known applications. Detailed experimental protocols are provided to ensure scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving pyridinium compounds.

Chemical Identity and Core Properties

This compound is a quaternary ammonium compound. Its core structure consists of a pyridine ring hydroxylated at the 3-position and methylated at the nitrogen atom, with an iodide anion.

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈INO | [1] |

| Alternate Formula | C₆H₈NO·I | [2][3] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| CAS Number | 7500-05-2 | [1][2] |

| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [2][3] |

| SMILES | [I-].C[n+]1cccc(O)c1 | [2][3] |

| Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine USP Related Compound B | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the quaternization of 3-hydroxypyridine. This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent like methyl iodide.

Reaction: 3-Hydroxypyridine + Methyl Iodide → this compound

The choice of methyl iodide as the reagent is strategic; iodine is an excellent leaving group, which facilitates the forward reaction. The reaction can often be performed neat (without solvent) or in a polar aprotic solvent like acetone, with the product precipitating out of the solution upon formation, simplifying purification.[4]

Logical Workflow for Synthesis and Verification

The following diagram illustrates a typical workflow for synthesizing and verifying this compound. This process ensures the final product meets the required identity and purity standards for research applications.

Caption: Synthesis and verification workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound from 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

Methyl iodide (MeI)

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-hydroxypyridine in a minimal amount of anhydrous acetone.

-

Addition of Alkylating Agent: While stirring, add 1.1 equivalents of methyl iodide dropwise to the solution at room temperature. The slight excess of methyl iodide ensures the complete conversion of the starting material.

-

Reaction: Attach the reflux condenser and gently heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the pyridinium salt product. Maintain reflux for approximately 12 hours.[4]

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to yield the final product.

Trustworthiness Note: The successful synthesis should yield a crystalline solid. The identity and purity must be confirmed using characterization techniques like ¹H-NMR and Mass Spectrometry as described in the following section.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Observations | Rationale |

| ¹H-NMR | A singlet peak corresponding to the N-methyl (N-CH₃) protons. A series of aromatic peaks corresponding to the protons on the pyridinium ring. The chemical shifts will be downfield due to the electron-withdrawing effect of the positively charged nitrogen. | Confirms the presence of the methyl group on the nitrogen and the integrity of the pyridinium ring. |

| ¹³C-NMR | A peak for the N-methyl carbon. Peaks for the carbons of the pyridinium ring, with the carbon attached to the hydroxyl group showing a characteristic shift. | Provides a carbon fingerprint of the molecule, confirming the carbon skeleton. |

| Mass Spec (MS) | The spectrum will show the mass of the cation, [C₆H₈NO]⁺, at m/z ≈ 110.06. The iodide counter-ion will not be observed in positive ion mode. | Confirms the molecular weight of the cationic portion of the molecule. |

| IR Spectroscopy | A broad absorption band characteristic of the O-H stretch. Bands corresponding to C-H aromatic stretching and C=C/C=N ring stretching. | Confirms the presence of the hydroxyl functional group and the aromatic ring. |

Applications and Research Significance

This compound and its derivatives hold relevance in several research areas:

-

Pharmaceutical Reference Standard: It is recognized as an impurity of Pyridostigmine Bromide, a medication used to treat myasthenia gravis.[2][3] As such, it serves as a critical analytical standard for quality control in the pharmaceutical industry.

-

Antioxidant Research: Hydroxypyridine derivatives have been investigated for their antioxidant properties and their ability to protect human erythrocytes from mechanical damage.[6] Some compounds in this class show inhibitory activity towards the mitochondrial respiratory chain.[6]

-

Precursor in Chemical Synthesis: As a functionalized pyridinium salt, it can serve as a starting material or intermediate for the synthesis of more complex molecules in drug discovery and materials science. N-methylpyridinium moieties are explored in various applications, including as coupling reagents in peptide synthesis.[7]

Conclusion

This compound, with the definitive molecular formula C₆H₈INO, is a well-characterized compound with important roles as a pharmaceutical standard and a research chemical. Its synthesis via N-alkylation of 3-hydroxypyridine is a robust and straightforward process. The analytical techniques outlined in this guide provide a framework for the reliable verification of its structure and purity, ensuring its suitability for advanced research and quality control applications.

References

-

Santa Cruz Biotechnology, Inc. This compound (CAS 7500-05-2).

-

Klivon. 3-Hydroxy-1-methyl-pyridinium Iodide (CAS 7500-05-2).

-

LGC Standards. This compound.

-

LGC Standards. This compound Chemical Data.

-

Pharmaffiliates. 3-Hydroxy-1-methylpyridinium-d3 Iodide (CAS 7500-05-2).

-

PubChem. 3-Hydroxycarbamoyl-1-methylpyridinium iodide.

-

LGC Standards. 3-Hydroxy-1-methyl-pyridinium Iodide Analyte Data.

-

PubChem. 3-Hydroxy-1-methylpyridinium bromide.

-

Global Substance Registration System. 3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE.

-

Google Patents. WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.

-

Santa Cruz Biotechnology, Inc. This compound.

-

ResearchGate. Scheme 1. Synthesis of pyridinium or/and pyridinone.

-

ResearchGate. Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives.

-

BscScan. BEP-20 Token Contract.

-

ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis.

Sources

- 1. scbt.com [scbt.com]

- 2. klivon.com [klivon.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis - ChemistryViews [chemistryviews.org]

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-1-methylpyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 3-Hydroxy-1-methylpyridinium iodide, a quaternary ammonium compound with applications in various fields of chemical and pharmaceutical research. This document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary safety and characterization procedures.

Introduction

This compound, with the CAS number 7500-05-2, is a heterocyclic organic compound featuring a pyridinium cation and an iodide anion.[1] Its structure, consisting of a hydroxyl group on a methylated pyridine ring, makes it a valuable intermediate and a subject of interest in medicinal chemistry and materials science. The synthesis of this compound is a fundamental example of N-alkylation of a heterocyclic amine, a common reaction in organic synthesis.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through the direct N-methylation of 3-hydroxypyridine using methyl iodide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanism:

The lone pair of electrons on the nitrogen atom of the 3-hydroxypyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The presence of the hydroxyl group on the pyridine ring can influence the electron density of the nitrogen atom, thereby affecting the reaction rate.

Diagram of the SN2 Reaction Mechanism

Caption: The SN2 mechanism for the N-methylation of 3-hydroxypyridine.

Experimental Protocol

This protocol is a comprehensive procedure derived from established methods for the N-methylation of pyridine derivatives. Researchers should adapt this protocol based on their specific laboratory conditions and available equipment.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 109-00-2 | ≥98% |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | ≥99% |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Buchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.105 mol) of 3-hydroxypyridine in 100 mL of anhydrous acetone.

-

Addition of Methyl Iodide: Under an inert atmosphere, slowly add 14.9 g (6.5 mL, 0.105 mol) of methyl iodide to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification by Recrystallization:

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from a minimal amount of hot ethanol or a mixture of ethanol and diethyl ether.[2]

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 7500-05-2 | [1] |

| Molecular Formula | C₆H₈INO | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinium ring and the methyl group. The chemical shifts will be downfield due to the positive charge on the nitrogen atom. The integration of the peaks should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will show characteristic downfield shifts.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (C₆H₈NO⁺) at m/z 110.06. The iodide anion will not be observed in the positive ion mode.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the pyridinium ring.[4]

Safety and Handling

Both 3-hydroxypyridine and methyl iodide are hazardous chemicals and should be handled with appropriate safety precautions.

-

3-Hydroxypyridine: May cause skin and eye irritation. It is advisable to wear personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl Iodide: Is a toxic and carcinogenic substance.[5] It should be handled in a well-ventilated fume hood, and appropriate PPE, including gloves, lab coat, and safety goggles, must be worn.

All experimental procedures should be conducted in a well-ventilated laboratory, and a proper risk assessment should be carried out before starting the synthesis.

Conclusion

The synthesis of this compound via the N-methylation of 3-hydroxypyridine is a straightforward and efficient method. This guide provides a detailed protocol and the necessary information for researchers to successfully synthesize and characterize this important compound. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

- Sigma-Aldrich. (2024, September 6).

- Acros Organics. (2025, December 19). Safety Data Sheet for 2-Chloro-1-methylpyridinium iodide.

-

PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 14, 2026, from [Link]

- AK Scientific, Inc. (n.d.). 5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)

- RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct.

-

Organic Syntheses. (n.d.). Methyl iodide. Retrieved January 14, 2026, from [Link]

- Organic Syntheses. (n.d.).

-

ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. Retrieved January 14, 2026, from [Link]

-

PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved January 14, 2026, from [Link]

- CORA. (2017, April 10).

-

Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Pyridinium, 1-[(hydroxyphenylmethylene)amino]-2-methyl-, hydroxide, inner salt. Retrieved January 14, 2026, from [Link]

-

PubMed. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved January 14, 2026, from [Link]

Sources

3-Hydroxy-1-methylpyridinium iodide physical and chemical properties

An In-Depth Technical Guide to 3-Hydroxy-1-methylpyridinium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 7500-05-2). As a key reference standard and a known related compound to the pharmaceutical agent Pyridostigmine Bromide, a thorough understanding of this molecule is essential for professionals in analytical development, quality control, and medicinal chemistry. This document synthesizes data from established chemical databases and suppliers to present a detailed profile encompassing its molecular structure, physicochemical characteristics, spectral data, synthesis, and safety protocols. The information is structured to provide both quick reference data and in-depth insights for laboratory applications.

Molecular Identity and Structure

This compound is a quaternary ammonium salt derived from the N-methylation of 3-hydroxypyridine. Its structure consists of a pyridinium ring, which is aromatic and positively charged, with a methyl group attached to the nitrogen atom and a hydroxyl group at the 3-position. The positive charge is balanced by an iodide counter-ion. This structure is fundamental to its properties, including its high polarity and solubility in aqueous solutions.

It is critically recognized in the pharmaceutical industry as "Pyridostigmine USP Related Compound B" or "Pyridostigmine Bromide Impurity B (EP) as Iodide," highlighting its importance in the quality assessment of pyridostigmine-based drug products[1][2][3].

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source(s) |

| CAS Number | 7500-05-2 | [1][2][4] |

| Molecular Formula | C₆H₈INO or C₆H₈NO·I | [1][4] |

| Molecular Weight | 237.04 g/mol | [1][4] |

| Accurate Mass | 236.9651 | [2][5] |

| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [1][2] |

| Common Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine USP RC B | [1][4] |

| SMILES | [I-].C[n+]1cccc(O)c1 | [1][2] |

| InChI | InChI=1S/C6H7NO.HI/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | [2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its ionic and aromatic nature. As a salt, it is a solid at room temperature and exhibits properties typical of quaternary ammonium compounds.

Table 2: Core Physicochemical Data

| Property | Value | Notes | Source(s) |

| Physical Format | Neat solid / powder | Typically supplied as a crystalline solid. | [1][2] |

| Storage Temperature | -20°C or +4°C | Recommended for long-term stability. Shipped frozen (-20°C) by some suppliers. | [1][5] |

| Solubility | No quantitative data available. | Expected to be soluble in water and polar organic solvents like methanol and DMSO due to its ionic nature. Insoluble in non-polar solvents. | Inferred |

| Melting Point | Data not specified in searches. | As a salt, it is expected to have a relatively high melting point with decomposition. | N/A |

Synthesis and Reactivity

Synthetic Pathway

The most direct and common synthesis of this compound is through the quaternization of the nitrogen atom in 3-hydroxypyridine. This is a classic Sₙ2 reaction where the lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Methyl iodide is an excellent methylating agent for this purpose[6].

The reaction proceeds by mixing 3-hydroxypyridine with methyl iodide, often in a suitable solvent. The product, being a salt, typically precipitates out of less polar solvents or can be isolated upon removal of the solvent.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

-

Stability : The compound is chemically stable under standard ambient conditions (room temperature) when stored correctly. It should be protected from light and moisture.

-

Reactivity : The pyridinium ring is relatively stable due to its aromaticity. The primary site of reactivity is the phenolic hydroxyl group (-OH), which can undergo reactions typical of phenols, such as O-alkylation or esterification, under appropriate conditions. The iodide ion is a stable counter-ion but can be exchanged with other anions.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Commercial suppliers confirm the structure using techniques like ¹H-NMR and Mass Spectrometry (MS)[1].

-

¹H-NMR Spectroscopy : The proton NMR spectrum is a definitive tool for structural confirmation. The expected signals would be:

-

A singlet for the N-methyl (N-CH₃) protons, shifted downfield due to the positive charge on the adjacent nitrogen.

-

Distinct aromatic protons on the pyridinium ring. Their specific chemical shifts and coupling patterns would confirm the 3-hydroxy substitution pattern.

-

A broad singlet for the hydroxyl (-OH) proton, which may be exchangeable with D₂O.

-

-

Mass Spectrometry (MS) : Mass spectrometry would show a peak for the cationic component, [C₆H₈NO]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 110.06 Da).

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:

-

A broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations from the aromatic ring and the methyl group around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the aromatic pyridinium ring in the 1500-1650 cm⁻¹ region.

-

Applications in Pharmaceutical and Scientific Research

The primary and most critical application of this compound is as a pharmaceutical reference standard [3].

-

Impurity Profiling : It serves as a qualified impurity standard for Pyridostigmine Bromide, a drug used to treat myasthenia gravis. Regulatory bodies require that drug products are tested for the presence of known impurities to ensure safety and efficacy. This compound allows for the accurate identification and quantification of "Impurity B" during quality control testing of the active pharmaceutical ingredient (API) and final drug product[1][3].

-

Metabolism Studies : The compound is a known metabolite of pyridostigmine[7]. Studies on the pharmacokinetics of pyridostigmine involve tracking the formation and elimination of its metabolites, including 3-hydroxy-N-methylpyridinium. Therefore, it is used in metabolic and toxicological research[7].

-

Antioxidant Research : Some hydroxypyridine derivatives have been investigated for their antioxidant properties. Labeled versions of this compound have been used in research to study protective effects against hemolysis in human erythrocytes and inhibitory activity in mitochondrial respiratory chains[8].

Caption: Core applications of this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on its precursors, 3-hydroxypyridine and methyl iodide, and general handling procedures for laboratory chemicals.

-

Hazard Identification :

-

Handling :

-

Personal Protective Equipment (PPE) :

-

Storage :

-

Disposal :

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9].

-

Conclusion

This compound is a compound of significant importance, primarily within the pharmaceutical sciences. Its well-defined chemical structure and properties make it an indispensable tool for ensuring the quality and safety of pyridostigmine-based medicines. For researchers in drug metabolism and related fields, it serves as a critical metabolite for pharmacokinetic studies. Proper understanding of its synthesis, characterization, and safe handling is paramount for its effective and safe utilization in a laboratory setting.

References

- ResearchGate. (n.d.). Scheme 2. O-Methylation of 3-hydroxypyridine.

- PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. National Center for Biotechnology Information.

- Klivon. (n.d.). 3-Hydroxy-1-methyl-pyridinium Iodide | CAS Number 7500-05-2.

- LGC Standards. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 7500-05-2.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Iodomethane-d3.

- Canadian Science Publishing. (n.d.). Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxypyridine.

- Spectrum Chemical. (2022). SAFETY DATA SHEET - Methyl Iodide.

- LGC Standards. (n.d.). This compound.

- PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. National Center for Biotechnology Information.

- LGC Standards. (n.d.). 3-Hydroxy-1-methyl-pyridinium Iodide.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Ethyl-3-hydroxy-6-methylpyridine Succinate.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Hydroxypyridine-N-oxide.

- Pharmaffiliates. (n.d.). 7500-05-2| Chemical Name : 3-Hydroxy-1-methylpyridinium-d3 Iodide.

- ECHEMI. (n.d.). 3-Hydroxy-1-methylpiperidine SDS, 3554-74-3 Safety Data Sheets.

- PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information.

- SciSpace. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study.

- Sigma-Aldrich. (n.d.). 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-1-methylpyridinium iodide.

- Organic Syntheses. (n.d.). Methyl iodide.

- IRJET. (2017). Synthesis, Structural and Optical Properties of an Organic Stilbazolium Single Crystal of 4-(4-Hydroxy Styryl)-1-Methylpyridinium 4-Styrene Sulfonate.

- Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.

- PubMed. (n.d.). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. National Center for Biotechnology Information.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- LookChem. (n.d.). 1-methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium iodide.

- Sigma-Aldrich. (n.d.). 2-Chloro-1-methylpyridinium iodide.

- PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

- SpectraBase. (n.d.). 3-Methyl-N-hydroxy-pyridinium-cation - Optional[15N NMR] - Chemical Shifts.

- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -....

- ScienceDirect. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- Scribd. (n.d.). 7 Infrared, Thermochemistry, UV-Vis, and NMR. Retrieved from scribd.comd.). 7 Infrared, Thermochemistry, UV-Vis, and NMR.

Sources

- 1. klivon.com [klivon.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. orgsyn.org [orgsyn.org]

- 7. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, an often-overlooked corollary is that the impurity profile of a drug substance can significantly impact its safety and efficacy. Pyridostigmine Bromide, a cornerstone in the management of myasthenia gravis, is no exception. Among its known impurities, Pyridostigmine USP Related Compound B holds particular significance due to its dual identity as both a process-related impurity and a primary metabolite. This guide provides a comprehensive technical overview of this compound, from its fundamental structure to the analytical methodologies required for its precise control, structured to empower researchers and drug development professionals with actionable, in-depth knowledge.

Chemical Identity and Physicochemical Properties

Pyridostigmine USP Related Compound B is chemically known as 3-Hydroxy-1-methylpyridinium bromide . This quaternary ammonium compound is a key analyte in the quality control of Pyridostigmine Bromide, recognized by major pharmacopeias.

Structure and Nomenclature

The structure of Pyridostigmine USP Related Compound B is characterized by a pyridinium ring substituted with a hydroxyl group at the 3-position and a methyl group on the nitrogen atom, with bromide as the counter-ion.

Chemical Structure:

Figure 1: Chemical structure of 3-Hydroxy-1-methylpyridinium bromide.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-methylpyridin-1-ium-3-ol bromide[1] |

| Synonyms | 3-Hydroxy-N-methylpyridinium bromide, Pyridostigmine Related Compound B |

| CAS Number | 31034-86-3[1] |

| Molecular Formula | C₆H₈BrNO[1] |

| Molecular Weight | 190.04 g/mol [1] |

Physicochemical Properties

Understanding the physicochemical properties of 3-Hydroxy-1-methylpyridinium bromide is crucial for developing appropriate analytical methods and for understanding its behavior in physiological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | Not explicitly found, but Pyridostigmine Bromide melts at 152-154 °C | [2] |

The high water solubility is a direct consequence of its ionic nature and the presence of the hydrophilic hydroxyl group.[2] This property dictates the choice of chromatographic conditions for its analysis, favoring reversed-phase high-performance liquid chromatography (RP-HPLC) with aqueous mobile phases.

Genesis of an Impurity: Synthesis and Degradation Pathways

The presence of 3-Hydroxy-1-methylpyridinium bromide in Pyridostigmine Bromide drug substance and product can arise from two primary routes: as a byproduct of the manufacturing process or as a degradation product.

Synthetic Considerations

Figure 2: Conceptual synthetic pathway for 3-Hydroxy-1-methylpyridinium bromide.

Degradation Pathway: The Role of Alkaline Hydrolysis

A more common and clinically relevant origin of 3-Hydroxy-1-methylpyridinium bromide is the degradation of the parent drug, Pyridostigmine Bromide, particularly under alkaline conditions.[3][4] The ester linkage in the pyridostigmine molecule is susceptible to hydrolysis, yielding 3-Hydroxy-1-methylpyridinium bromide and dimethylcarbamic acid.

The mechanism of this base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group. This is a critical consideration during formulation development, manufacturing, and storage of Pyridostigmine Bromide products to prevent the formation of this impurity.

Figure 3: Simplified mechanism of alkaline hydrolysis of Pyridostigmine Bromide.

Analytical Characterization and Control

The robust and accurate quantification of Pyridostigmine USP Related Compound B is paramount for ensuring the quality and safety of Pyridostigmine Bromide formulations. A multi-faceted analytical approach is typically employed.

Spectroscopic Elucidation

Spectroscopic techniques provide the definitive structural confirmation of 3-Hydroxy-1-methylpyridinium bromide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinium ring, a singlet for the N-methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the quaternary nitrogen and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridinium ring and one for the methyl carbon. The carbon bearing the hydroxyl group will be shifted downfield. Publicly available spectral data can be found on databases such as PubChem.[1] A detailed interpretation of these spectra is essential for unequivocal identification.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridinium ring. The presence of the broad O-H band is a key diagnostic feature.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse for the routine analysis of Pyridostigmine USP Related Compound B.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative example based on established principles for the analysis of polar, ionic compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient mobile phase is often employed for optimal separation from the parent drug and other impurities. A typical mobile phase could consist of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol. The acidic pH helps to suppress the ionization of any residual silanol groups on the column and improve peak shape.

-

Detection: UV detection at approximately 270 nm is suitable for both Pyridostigmine Bromide and 3-Hydroxy-1-methylpyridinium bromide.

-

Sample Preparation: Samples of the drug substance or product are dissolved in a suitable diluent, typically the mobile phase or water, and filtered before injection.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation: Representative Chromatographic Parameters

| Parameter | Typical Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

For ultra-trace level analysis, particularly in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.

Biological Significance: A Metabolite's Journey

Beyond its role as a process-related impurity, 3-Hydroxy-1-methylpyridinium bromide is a major metabolite of pyridostigmine.[4] Following oral administration, pyridostigmine is absorbed and undergoes metabolism, primarily in the liver. The hydrolysis of the carbamate ester linkage, as described in the degradation pathway, is a key metabolic transformation.

The pharmacokinetic profile of 3-Hydroxy-1-methylpyridinium bromide has been studied in animal models. These studies indicate that it is subject to dose-dependent urinary excretion.[5] Understanding the pharmacokinetics of this metabolite is crucial for a comprehensive safety assessment of Pyridostigmine Bromide. As a quaternary ammonium compound, its oral bioavailability is expected to be low.

Toxicological Profile: Assessing the Risk

A critical aspect of managing any drug impurity is understanding its toxicological profile. Currently, there is a paucity of publicly available in vivo and in vitro toxicological data specifically for 3-Hydroxy-1-methylpyridinium bromide.

In the absence of direct data, a preliminary risk assessment can be informed by several factors:

-

Structural Analogs: The toxicity of structurally related pyridinium compounds can provide some initial insights.

-

Metabolite Status: As a known human metabolite, the body has inherent mechanisms to process and eliminate this compound. The levels observed as an impurity should be compared to the levels generated through metabolism at the therapeutic dose of pyridostigmine.

-

ICH Guidelines: The International Council for Harmonisation (ICH) provides thresholds for the reporting, identification, and qualification of impurities in new drug substances and products. These guidelines are instrumental in setting acceptable limits for impurities like Pyridostigmine USP Related Compound B.

Further toxicological studies would be necessary to definitively establish a comprehensive safety profile.

Conclusion: A Holistic Approach to Impurity Control

Pyridostigmine USP Related Compound B is more than just a simple impurity; it is a multifaceted molecule that provides a window into the chemistry, stability, and metabolism of Pyridostigmine Bromide. A thorough understanding of its structure, formation, and analytical control is not merely a regulatory requirement but a scientific imperative for ensuring the consistent quality, safety, and efficacy of this vital medication. By integrating the principles of synthetic chemistry, analytical science, and toxicology, drug development professionals can effectively manage this critical impurity and deliver safer medicines to patients.

References

-

Barber, H. E., Bourne, G. R., Calvey, T. N., & Muir, K. T. (1975). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. British journal of pharmacology, 55(2), 335–341. [Link]

- Zhao, B., & Moochhala, S. M. (2006). Determination of pyridostigmine bromide and its metabolites in biological samples. Current pharmaceutical analysis, 2(2), 135-146.

-

PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Naguib, I. A., Abdelaleem, E. A., Emam, A. A., & Abdallah, F. F. (2019). Green Simultaneous Chromatographic Separation of Pyridostigmine Bromide and Its Related Substances in Pure Form, Tablets and Spiked Human Plasma.

-

GBA Group. (n.d.). In vitro and in vivo toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of alkaline hydrolysis of pyridostigmine bromide. Retrieved from [Link]

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Noguchi, H., Tokuma, Y., & Tamura, Y. (1983). Pharmacokinetics of prifinium bromide in healthy volunteers. International journal of clinical pharmacology, therapy, and toxicology, 21(5), 213–217.

- Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta crystallographica.

- Neubert, D., Blankenburg, G., Chahoud, I., Franz, G., Herken, R., Kastner, M., Klug, S., Kröger, J., Krowke, R., Lewandowski, C., Merker, H. J., Schulz, T., & Stählmann, R. (1986). Results of in vivo and in vitro studies for assessing prenatal toxicity. Environmental health perspectives, 70, 89–103.

-

Science.gov. (n.d.). vivo toxicity study. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 31034-86-3: 3-Hydroxy-1-methylpyridinium bromide [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-1-methylpyridinium iodide as a pyridostigmine impurity

An In-Depth Technical Guide to 3-Hydroxy-1-methylpyridinium as a Pyridostigmine Impurity: Formation, Analysis, and Control

Abstract

Pyridostigmine is a critical active pharmaceutical ingredient (API) used in the management of myasthenia gravis.[1] The control of impurities within its drug substance and product formulations is paramount to ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive examination of 3-Hydroxy-1-methylpyridinium, a principal degradation product and metabolite of pyridostigmine, often referred to as Pyridostigmine Impurity B or Related Compound B.[2][3] We will explore its chemical identity, primary formation pathways including hydrolysis and photodegradation, and its regulatory context under International Council for Harmonisation (ICH) guidelines. This guide details validated analytical methodologies, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven protocols for its detection and quantification. Finally, we discuss control strategies and toxicological qualification, providing researchers and drug development professionals with the necessary insights to manage this critical impurity effectively.

Introduction to Pyridostigmine and the Imperative of Impurity Profiling

The Therapeutic Role of Pyridostigmine

Pyridostigmine is a reversible inhibitor of the enzyme acetylcholinesterase.[4] By preventing the breakdown of the neurotransmitter acetylcholine, it effectively increases acetylcholine levels at the neuromuscular junction, thereby improving muscle strength in patients with myasthenia gravis.[5][6] Given its critical role in managing a chronic autoimmune disorder, the purity and stability of pyridostigmine formulations are of utmost importance.

The Regulatory Landscape: Why Impurities Matter

Pharmaceutical impurities are undesired chemical substances that provide no therapeutic benefit and can, in some cases, pose a risk to patient safety.[7] Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities. The key documents, ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for reporting, identifying, and qualifying impurities based on defined thresholds.[8][9][10][11] Adherence to these guidelines is mandatory for regulatory approval and ensures the safety, quality, and efficacy of the final drug product.[5][7]

3-Hydroxy-1-methylpyridinium: A Critical Process- and Degradation-Related Impurity

3-Hydroxy-1-methylpyridinium is the primary hydrolysis product of pyridostigmine and is also its main metabolite.[12] It is recognized by major pharmacopeias as a key related substance that must be monitored and controlled.

Chemical Identity and Physicochemical Properties

The impurity is commonly handled in laboratories as a salt, such as 3-Hydroxy-1-methylpyridinium iodide, which serves as a stable reference standard for analytical purposes.[3][13]

| Property | Value | Source(s) |

| Chemical Name | 1-methylpyridin-1-ium-3-ol iodide | [3][13] |

| Common Synonyms | Pyridostigmine Impurity B (as Iodide), Pyridostigmine Related Compound B (as Iodide) | [3][13] |

| CAS Number | 7500-05-2 | [3][13][14] |

| Molecular Formula | C₆H₈INO | [13][14] |

| Molecular Weight | 237.04 g/mol | [3][13][14] |

Pathways of Formation: A Mechanistic Look

The ester linkage in the pyridostigmine molecule is susceptible to hydrolysis, a process that is significantly accelerated under alkaline (basic) conditions.[12][15] Pyridostigmine is notably unstable at a pH greater than 8.5.[12] This chemical transformation is the primary degradation pathway, cleaving the dimethylcarbamate group to yield the 3-hydroxy-1-methylpyridinium cation.[12][16]

Causality Insight: The susceptibility to base-catalyzed hydrolysis is a critical consideration during both the manufacturing process and the formulation of the final drug product. Avoiding alkaline conditions is essential to prevent the formation of this impurity.[12]

Sources

- 1. Pyridostigmine Bromide - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. klivon.com [klivon.com]

- 4. Pyridostigmine Bromide | C9H13BrN2O2 | CID 7550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. PYRIDOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. jpionline.org [jpionline.org]

- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 9. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 10. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Determination of pyridostigmine bromide and its metabolites in biological samples [sites.ualberta.ca]

- 13. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]

- 14. scbt.com [scbt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Methylpyridin-1-ium-3-ol Iodide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-methylpyridin-1-ium-3-ol iodide, a member of the pyridinium alkaloid family. While this specific compound is not extensively documented in current literature, this guide extrapolates from established chemical principles and data on analogous structures to present a robust framework for its synthesis, characterization, and potential applications in drug development. We delve into the synthetic pathways, including the crucial N-methylation of the pyridine nucleus, and provide detailed protocols for its analytical characterization using modern spectroscopic techniques. Furthermore, we explore the prospective biological activities and therapeutic applications of 1-methylpyridin-1-ium-3-ol iodide by examining the well-documented bioactivities of structurally related pyridinium and 3-hydroxypyridine derivatives. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Significance of Pyridinium Alkaloids

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The pyridine ring, a six-membered heterocycle containing a nitrogen atom, can be readily modified to tune its physicochemical and biological properties.[3] A particularly interesting class of pyridine derivatives is the pyridinium salts, which are quaternary ammonium compounds.[4] These salts are characterized by a positively charged nitrogen atom within the aromatic ring, which can significantly influence their interaction with biological targets.[5]

Pyridinium alkaloids are naturally occurring compounds found in a wide variety of organisms, from plants to marine invertebrates. They exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[6][7] The quaternization of the pyridine nitrogen often enhances these biological activities and modulates properties such as solubility and membrane permeability.[5]

1-Methylpyridin-1-ium-3-ol iodide belongs to this important class of compounds. Its structure, featuring a hydroxyl group at the 3-position and a methyl group on the nitrogen, suggests a unique electronic and steric profile that could translate into specific biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with enzyme active sites or receptors. This guide will provide a detailed exploration of this compound, from its synthesis to its potential therapeutic applications.

Synthesis of 1-Methylpyridin-1-ium-3-ol Iodide

The synthesis of 1-methylpyridin-1-ium-3-ol iodide can be logically approached through the N-methylation of 3-hydroxypyridine. This is a standard method for the preparation of N-alkylpyridinium salts.[3]

Synthetic Pathway

The proposed synthesis involves a direct quaternization of the nitrogen atom in 3-hydroxypyridine using methyl iodide. This reaction is a classic example of an SN2 reaction, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.

Caption: Proposed synthesis of 1-methylpyridin-1-ium-3-ol iodide.

Experimental Protocol: Synthesis of 1-Methylpyridin-1-ium-3-ol Iodide

This protocol is based on established methods for the N-methylation of pyridines.[8]

Materials:

-

3-Hydroxypyridine

-

Methyl iodide[9]

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3-hydroxypyridine (1.0 equivalent) in anhydrous acetonitrile.

-

To this stirring solution, add methyl iodide (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, reduce the volume of the solvent under reduced pressure until a solid begins to form.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-methylpyridin-1-ium-3-ol iodide as a solid.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of starting materials and products with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Water can compete with the pyridine as a nucleophile and can also affect the solubility of the reactants and products.

-

Excess Methyl Iodide: A slight excess of the alkylating agent is used to ensure complete conversion of the starting material.

-

Reflux: Heating the reaction provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

-

Washing with Diethyl Ether: The pyridinium salt product is typically insoluble in diethyl ether, while the starting materials are more soluble, allowing for efficient purification.

Quantitative Data for Synthesis

| Parameter | Value/Range |

| Reactant Molar Ratio | 1 : 1.1 (3-Hydroxypyridine : Methyl Iodide) |

| Reaction Temperature | Reflux (~82 °C for Acetonitrile) |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 80 - 95% |

Physicochemical Properties and Analytical Characterization

The synthesized 1-methylpyridin-1-ium-3-ol iodide should be thoroughly characterized to confirm its identity and purity.

Expected Physicochemical Properties

| Property | Expected Value/Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a distinct melting point, likely >100 °C |

| Solubility | Soluble in polar solvents (water, methanol, DMSO), insoluble in non-polar solvents (hexane, diethyl ether) |

| pKa | The hydroxyl group is expected to be more acidic than in 3-hydroxypyridine due to the electron-withdrawing effect of the pyridinium ring. |

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of 1-methylpyridin-1-ium-3-ol iodide.

Detailed Analytical Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Expected Chemical Shifts (δ):

-

Aromatic Protons: The protons on the pyridinium ring are expected to be deshielded and appear at higher chemical shifts (typically in the range of 8.0-9.5 ppm) compared to those on a neutral pyridine ring.[5]

-

N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected, likely in the range of 4.0-4.5 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. It may appear as a broad singlet.

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Expected Chemical Shifts (δ):

-

Aromatic Carbons: The carbon atoms of the pyridinium ring will appear in the aromatic region (typically 120-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield.

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the range of 45-55 ppm.[10]

-

3.3.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like pyridinium salts.[11]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Expected Results:

-

In positive ion mode, the spectrum should show a prominent peak corresponding to the cationic part of the molecule, [C₆H₈NO]⁺. The m/z value for this cation would be calculated based on the exact masses of the constituent atoms.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.

-

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[12]

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Expected Absorption Bands (cm⁻¹):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C=C and C=N Ring Vibrations: Characteristic bands in the 1400-1650 cm⁻¹ region.[12]

-

C-O Stretch: A band in the region of 1000-1300 cm⁻¹.

-

Potential Applications in Drug Development

The structural features of 1-methylpyridin-1-ium-3-ol iodide suggest several potential applications in drug development, based on the known biological activities of related compounds.

Biological Activities of Related Compounds

-

Antimicrobial Activity: Quaternary pyridinium salts are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Their mechanism of action often involves the disruption of bacterial cell membranes.[13] 3-Hydroxypyridine derivatives have also shown antimicrobial properties.[14]

-

Anticancer Activity: Many pyridine and pyridinone-containing compounds exhibit significant antitumor properties.[6] The pyridinium scaffold is present in several anticancer agents.

-

Anti-inflammatory Activity: Pyridine derivatives have been investigated for their anti-inflammatory effects.[6]

-